molecular formula C12H16O3 B13447916 Ethyl 2-Ethoxy-4-methylbenzoate-d10

Ethyl 2-Ethoxy-4-methylbenzoate-d10

Cat. No.: B13447916
M. Wt: 218.31 g/mol
InChI Key: PQLJVFJXXWBUPR-IZUSZFKNSA-N
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Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique where an atom or atoms in a molecule are replaced by an isotope of the same element. This subtle modification, which does not significantly alter the chemical properties of the molecule, allows researchers to trace the path of the labeled compound through complex chemical reactions, biological pathways, and environmental systems. The ability to distinguish the labeled molecule from its naturally abundant, unlabeled counterpart is the cornerstone of its utility. This technique provides invaluable insights into reaction mechanisms, metabolic fates, and the kinetics of various processes.

Overview of Deuterium's Role in Chemical and Biochemical Investigations

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a favored choice for isotopic labeling. Its nucleus contains a proton and a neutron, making it approximately twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. This mass difference, while not affecting the fundamental chemical reactivity, can lead to a kinetic isotope effect, where reactions involving the cleavage of a carbon-deuterium (C-D) bond proceed at a slower rate than those involving a carbon-hydrogen (C-H) bond. This phenomenon is a powerful tool for studying reaction mechanisms. Furthermore, the distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signals of deuterium-labeled compounds make them readily detectable and quantifiable in complex mixtures.

Contextualization of Deuterated Esters in Research

Deuterated esters, a class of organic compounds, find widespread application in various research fields. They are frequently used as internal standards in quantitative analytical methods, such as chromatography and mass spectrometry. Because they behave almost identically to their non-deuterated analogs during sample preparation and analysis, they can be added to a sample in a known quantity to accurately determine the concentration of the target analyte, correcting for any loss or variation during the experimental process. Additionally, deuterated esters are employed in metabolic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of ester-containing drugs and other xenobiotics.

Scope and Objectives for the Study of Ethyl 2-Ethoxy-4-methylbenzoate-d10 in Academic Pursuits

This article focuses exclusively on the chemical compound this compound. The primary objective is to provide a thorough and scientifically accurate overview of this specific deuterated ester, structured around its fundamental chemical properties, potential synthesis, and likely applications in academic and industrial research. The information presented is based on established principles of isotopic labeling and data from analogous compounds, given the limited availability of research specifically focused on this molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

218.31 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate

InChI

InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2

InChI Key

PQLJVFJXXWBUPR-IZUSZFKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOC1=C(C=CC(=C1)C)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into Benzoate Esters

General Principles of Deuterium (B1214612) Labeling Strategies in Organic Synthesis

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier isotope deuterium (²H or D), is a cornerstone of modern organic synthesis and analytical chemistry. researchgate.net The increased mass of deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction involving a C-D bond is slower than that of a C-H bond. This phenomenon is invaluable for elucidating reaction mechanisms. tcichemicals.com Furthermore, deuterated compounds are extensively used in drug discovery to enhance metabolic stability and in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) for structural and quantitative analysis. acs.orgclearsynth.com

The strategies for introducing deuterium can be broadly categorized into two main approaches: synthesis from deuterated precursors and direct hydrogen isotope exchange (HIE). researchgate.net The former involves building the target molecule from smaller, commercially available deuterated starting materials, which can be a lengthy and costly process. clearsynth.com The latter, HIE, involves the direct replacement of hydrogen atoms with deuterium on a pre-existing molecular framework and is often a more efficient, late-stage functionalization strategy. acs.org HIE can be promoted by acids, bases, or metal catalysts. wikipedia.org

Targeted Deuteration Approaches for Aromatic Ring Systems

The selective deuteration of aromatic rings presents a unique challenge due to the inherent stability of the aromatic system. Several methods have been developed to achieve regioselective deuterium incorporation.

Transition-Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

Transition-metal catalysis has emerged as a powerful tool for the direct C-H activation and subsequent deuteration of aromatic compounds. acs.org These methods often offer high levels of regioselectivity and functional group tolerance.

Iridium-based catalysts have proven to be particularly effective for the ortho-directed deuterium labeling of aromatic esters. mdpi.comuitm.edu.mynih.govbris.ac.uk This method relies on the coordinating ability of the ester group to direct the iridium catalyst to the C-H bonds at the ortho positions. The general mechanism involves the reversible oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form a C-D bond. mdpi.com

For a hypothetical synthesis of Ethyl 2-Ethoxy-4-methylbenzoate-d10, an iridium-catalyzed HIE would be a plausible approach. The ester group at the C1 position would direct the deuteration to the C2 and C6 positions. However, the presence of the ethoxy group at C2 and the methyl group at C4 in the target molecule's non-deuterated precursor, ethyl 2-ethoxy-4-methylbenzoate, would influence the regioselectivity. The primary directing group would be the ester, targeting the available ortho position. The ethoxy group itself can also act as a directing group.

The choice of iridium catalyst and reaction conditions is crucial for achieving high efficiency and chemoselectivity. mdpi.comstrath.ac.uk Catalyst systems often consist of an iridium precursor, such as [Ir(cod)Cl]₂, and a ligand, which can be a phosphine (B1218219) or an N-heterocyclic carbene (NHC). mdpi.comuitm.edu.my The nature of the ligand and any additives can significantly influence the catalyst's activity and selectivity. mdpi.com

For benzoate (B1203000) esters, studies have shown that the electronic properties of the substituents on the aromatic ring can affect the rate and extent of deuteration. mdpi.comnih.gov Electron-withdrawing groups can sometimes lead to lower deuterium incorporation compared to electron-donating groups. mdpi.com The steric hindrance around the ortho positions also plays a significant role. In the case of ethyl 2-ethoxy-4-methylbenzoate, the position ortho to the ester at C2 is already substituted with an ethoxy group. Therefore, the primary site for ortho-deuteration directed by the ester would be the C6 position. The ethoxy group at C2 could potentially direct deuteration to the C3 position. The methyl group at C4 would direct to the C3 and C5 positions. A hypothetical iridium-catalyzed deuteration of ethyl 2-ethoxy-4-methylbenzoate would likely result in a mixture of deuterated isotopologues. To achieve the specific d10 labeling, a multi-step synthesis or a highly specific catalyst would be necessary.

To illustrate the potential outcomes, a hypothetical experiment on the deuteration of a related benzoate ester is presented in the table below.

EntryCatalystLigandSolventTemp (°C)Time (h)% D-incorporation (ortho)
1[Ir(cod)Cl]₂PPh₃D₂O802485
2[Ir(cod)Cl]₂IMesCDCl₃601292
3[Ir(cod)Cl]₂SIMesTHF-d₈1004895

This is a hypothetical data table based on general findings in the literature and does not represent actual experimental results for this compound.

Hydrogen Isotope Exchange in D₂O Mediated by Catalysts

Deuterium oxide (D₂O) is an inexpensive and readily available source of deuterium. nih.gov Catalytic HIE in D₂O can be an environmentally friendly method for deuterium labeling. tcichemicals.com While the prompt mentions 2-hydroxynicotinaldehyde (B1277654) as a potential catalyst, the search results did not provide specific information on its use for deuterating benzoate esters. However, other catalysts are known to facilitate HIE in D₂O. For instance, ruthenium-based catalysts have been used for the deuteration of aromatic carbonyl compounds in the presence of specific amine additives that form a transient directing group. researchgate.net Platinum catalysts have also been employed for the deuteration of aromatic compounds in the presence of alcohols. google.com

A hypothetical application of a catalyst in D₂O for the deuteration of ethyl 4-ethoxybenzoate is shown below. nih.gov

EntryCatalystCo-solventTemp (°C)Time (h)% D-incorporation
1Ru/CNone1202478
2Pt/C2-Propanol1001888
3Tris(pentafluorophenyl)boraneNone801290 (regioselective)

This is a hypothetical data table based on general findings in the literature and does not represent actual experimental results for this compound.

Deuteration via Deamination of Aromatic Amines in Deuterohypophosphorous Acid

Another powerful method for regioselective deuterium incorporation involves the deamination of aromatic amines. researchgate.net This process typically involves the diazotization of an aniline (B41778) derivative, followed by reduction of the resulting diazonium salt. When the reduction is carried out in a deuterium-rich medium, such as deuterohypophosphorous acid (D₃PO₂) or using a deuterated solvent, a deuterium atom is installed at the position of the former amino group. researchgate.net This method offers a high degree of regioselectivity, as the position of deuterium incorporation is predetermined by the position of the amine group on the aromatic ring. researchgate.netdntb.gov.uanih.govresearchgate.net

For the synthesis of a specifically labeled compound like this compound, a strategy involving the deamination of a corresponding amino-substituted precursor could be envisioned as part of a multi-step synthesis to introduce deuterium at a specific position on the aromatic ring. For example, to introduce deuterium at the C3 position, one could start with 3-amino-2-ethoxy-4-methylbenzoic acid, protect the carboxylic acid, and then perform the deamination in a deuterated medium.

A general representation of the deamination reaction for an aromatic amine is shown below.

SubstrateReagentsProductYield (%)% D-incorporation
4-EthoxyanilineNaNO₂, DCl, Cu₂O, D₂O1-Deutero-4-ethoxybenzene85>98
2-Methylanilinet-BuONO, D₃PO₂1-Deutero-2-methylbenzene90>98
3-BromoanilineNaNO₂, D₂SO₄, H₃PO₂1-Bromo-3-deuterobenzene82>98

This is a hypothetical data table based on general findings in the literature and does not represent actual experimental results for precursors to this compound.

Decarboxylation of Calcium Salts of Deuterated Aromatic Acids

One historical yet relevant method for the introduction of deuterium onto an aromatic ring is the decarboxylation of the calcium salt of a deuterated aromatic acid. This method, while sometimes requiring harsh conditions, can be an effective strategy. The general principle involves the thermal decomposition of the calcium salt of a deuterated carboxylic acid in the presence of a base like calcium hydroxide (B78521) or calcium oxide.

The synthesis of a deuterated benzene (B151609) derivative via this route would typically involve the following steps:

Preparation of the Deuterated Aromatic Acid: The aromatic acid is first deuterated. This can be achieved through various methods, such as acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.

Formation of the Calcium Salt: The deuterated aromatic acid is then reacted with a calcium base, such as calcium hydroxide, to form the corresponding calcium salt.

Decarboxylation: The calcium salt is heated, often under vacuum or in an inert atmosphere, to induce decarboxylation, where the carboxyl group is lost as carbon dioxide, and a deuterium atom from a deuterium source (like heavy water used in the preparation of the calcium deuteroxide) replaces it on the aromatic ring.

For instance, the preparation of benzene-d1 can be achieved by heating the calcium salt of benzoic-d5 acid with calcium hydroxide. However, a significant drawback of this method can be the potential for low isotopic purity in the final product due to exchange reactions under the high temperatures required. nih.gov

Grignard Synthesis Routes for Deuterated Alkyl Benzenes

Grignard reagents offer a versatile and widely used method for the synthesis of deuterated alkyl benzenes. This approach is particularly useful for introducing deuterium at a specific position on the benzene ring or within an alkyl substituent. The fundamental reaction involves the quenching of a Grignard reagent with a deuterium source.

The general synthetic sequence is as follows:

Formation of the Grignard Reagent: An aryl or alkyl halide is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (R-MgX).

Deuteration: The prepared Grignard reagent is then reacted with a deuterium donor, most commonly heavy water (D₂O) or deuterated acids (e.g., DCl). nih.govnih.gov The highly reactive Grignard reagent readily abstracts a deuterium atom from the source, resulting in the deuterated compound.

This method is advantageous for its high efficiency and the ability to introduce a single deuterium atom at a specific location. For example, to synthesize toluene-4-d, one would start with 4-bromotoluene, convert it to the corresponding Grignard reagent (4-methylphenylmagnesium bromide), and then quench the reaction with D₂O. The versatility of Grignard reagents allows for the synthesis of a wide array of deuterated alkyl benzenes. nih.gov However, the application of Grignard reagents is limited by their incompatibility with acidic functional groups like carboxylic acids and nitro groups. nih.gov

Specific Synthetic Pathways for this compound

The synthesis of this compound, a molecule with deuterium labels on the aromatic ring, the ethoxy group, and the methyl group, requires a multi-step approach that combines several deuteration strategies.

Strategies for Site-Selective Deuteration of the Aromatic Ring

Achieving site-selective deuteration on the aromatic ring of 2-ethoxy-4-methylbenzoic acid, the precursor to the final ester, is influenced by the directing effects of the existing substituents. The ethoxy group is an ortho-, para-directing activator, while the methyl group is also an ortho-, para-directing activator. In this case, the positions ortho and para to the activating groups are potential sites for electrophilic substitution, which is the basis for many deuteration reactions.

A plausible strategy for the deuteration of the aromatic ring would involve an acid-catalyzed hydrogen-deuterium exchange. youtube.com By treating 2-ethoxy-4-methylbenzoic acid with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), the aromatic protons can be exchanged for deuterium atoms. youtube.com The positions most susceptible to exchange would be those activated by the ethoxy and methyl groups.

Alternatively, transition-metal-catalyzed methods can offer high selectivity. For instance, palladium-catalyzed hydrogen-isotope exchange using deuterium oxide as the deuterium source can achieve ortho-selective deuteration of certain aromatic compounds. acs.org By choosing appropriate directing groups and catalysts, specific C-H bonds on the aromatic ring can be targeted for deuteration.

Deuterium Source and Reaction Condition Optimization

The choice of deuterium source and the optimization of reaction conditions are crucial for achieving high levels of deuterium incorporation and minimizing side reactions.

Deuterium SourceApplicationAdvantagesDisadvantages
Heavy Water (D₂O) Common source for quenching Grignard reagents and in acid-catalyzed exchange. nih.govyoutube.comReadily available and relatively inexpensive.May require harsh conditions for some exchange reactions.
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) Can act as a deuterium source in some base-catalyzed reactions.Can serve dual roles as solvent and reagent.Generally more expensive.
Deuterated Gases (D₂) Used in catalytic reduction reactions.High isotopic purity.Requires specialized equipment for handling gases.
Deuterated Acids (e.g., D₂SO₄, DCl) Used in acid-catalyzed electrophilic aromatic substitution. youtube.comPowerful reagents for activating aromatic rings for exchange.Corrosive and require careful handling.
Deuterated Reducing Agents (e.g., LiAlD₄, NaBD₄) Used for the reduction of carbonyls and other functional groups.Highly efficient for specific transformations.Can be expensive and require anhydrous conditions.

Table 1: Common Deuterium Sources and Their Applications

Reaction conditions such as temperature, reaction time, and catalyst choice must be carefully controlled. For example, in acid-catalyzed deuteration, higher temperatures can increase the rate of exchange but may also lead to undesired side reactions or decomposition. In Grignard reactions, maintaining anhydrous conditions is essential to prevent quenching of the reagent by residual water.

A potential synthetic route for this compound could involve:

Deuteration of the Aromatic Ring: Treatment of 2-hydroxy-4-methylbenzoic acid with D₂SO₄ in D₂O to deuterate the aromatic ring.

Etherification with a Deuterated Ethyl Group: Reaction of the deuterated phenolic acid with a deuterated ethylating agent, such as ethyl-d5 iodide, in the presence of a base.

Esterification with Deuterated Ethanol (B145695): Esterification of the resulting deuterated acid with deuterated ethanol (ethanol-d6) under acidic conditions.

Deuteration of the Methyl Group: This is more challenging and may require starting with a deuterated toluene (B28343) derivative or employing specific radical-based deuteration methods on the 4-methyl group at an earlier stage of the synthesis. A more feasible approach would be to start with a precursor where the methyl group is already deuterated, for example, 4-bromotoluene-d3.

Considerations for Deuterium Isotopic Purity and Enrichment in Synthetic Outcomes

The isotopic purity and the degree of deuterium enrichment are critical parameters for the final deuterated product. Several factors can influence these outcomes:

Purity of Deuterium Source: The isotopic purity of the deuterium source (e.g., D₂O, D₂) directly impacts the maximum achievable isotopic enrichment in the product.

Back-Exchange: In many deuteration reactions, particularly those involving exchangeable protons (e.g., on hydroxyl or carboxylic acid groups), back-exchange with protic solvents or atmospheric moisture can lower the isotopic purity. Performing reactions under an inert and dry atmosphere is often necessary.

Kinetic Isotope Effect: The difference in bond strength between C-H and C-D bonds can lead to differences in reaction rates, which can sometimes be exploited to achieve selectivity but can also result in incomplete deuteration.

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Provides the overall isotopic distribution and average deuterium incorporation. nih.govresearchgate.net
¹H NMR Spectroscopy Allows for the determination of the degree of deuteration at specific sites by observing the disappearance or reduction of proton signals. rsc.org
²H NMR Spectroscopy Directly observes the deuterium nuclei, confirming their presence and location within the molecule.
¹³C NMR Spectroscopy Can show the effect of deuterium substitution on the carbon chemical shifts (isotope shifts).

Table 2: Analytical Techniques for Isotopic Purity and Enrichment Analysis

Spectroscopic and Chromatographic Characterization of Deuterated Aromatic Esters

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. In the context of deuterated compounds, various NMR methods provide complementary information regarding the location and extent of deuterium (B1214612) incorporation.

Deuterium NMR (²H NMR) for Localization and Quantification of Deuterium

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei, providing unambiguous information about the sites of deuteration within a molecule. Although less sensitive than proton NMR, ²H NMR is highly effective for determining the success of a deuteration reaction. huji.ac.il The resulting spectrum displays signals at chemical shifts analogous to their proton counterparts, confirming the specific positions where hydrogen atoms have been replaced by deuterium. huji.ac.il For Ethyl 2-Ethoxy-4-methylbenzoate-d10, with a molecular formula of C₁₂H₆D₁₀O₃, ²H NMR would be used to confirm the presence of deuterium on both the ethoxy and methyl groups, as well as on the aromatic ring. The main utility of deuterium spectra is to ascertain the effectiveness of the chemical deuteration process. huji.ac.il

Proton NMR (¹H NMR) for Confirmation of Deuteration Sites and Degree of Incorporation

Proton NMR (¹H NMR) serves as a powerful complementary technique to ²H NMR for verifying deuteration. The principle behind this application is the absence of signals from deuterium nuclei in a ¹H NMR spectrum. wikipedia.org Consequently, the disappearance or significant reduction in the intensity of a proton signal from its expected position in the spectrum of the non-deuterated analogue confirms that deuteration has occurred at that specific site. researchgate.netresearchgate.net

By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the degree of deuterium incorporation can be quantified. thieme-connect.com The integration of the remaining residual proton signals relative to an internal standard allows for the calculation of the percentage of deuteration at each site. wikipedia.org For instance, a complete deuteration of the ethyl and methyl groups would result in the disappearance of the characteristic triplet and quartet of the ethyl group and the singlet of the methyl group.

A common technique to identify exchangeable protons, such as those in -OH or -NH groups, involves adding a few drops of deuterium oxide (D₂O) to the NMR sample. libretexts.org The exchange of these protons with deuterium leads to the disappearance of their corresponding peaks in the ¹H NMR spectrum, a phenomenon that aids in peak assignment. libretexts.org

Table 1: Representative ¹H NMR Data Comparison

Functional Group Expected ¹H Chemical Shift (ppm) in Non-Deuterated Analog Expected Observation in this compound
Aromatic Protons ~6.8-7.8 Residual signals, significantly reduced intensity
Ethoxy -CH₂- ~4.3 Signal absent or drastically reduced
Ethoxy -CH₃ ~1.4 Signal absent or drastically reduced
Methyl -CH₃ ~2.4 Signal absent or drastically reduced

Note: The exact chemical shifts can vary depending on the solvent and other molecular substituents.

Carbon-13 NMR (¹³C NMR) in Deuterated Systems

The presence of deuterium has a notable effect on the ¹³C NMR spectrum. The primary effect is the splitting of the carbon signal into a multiplet due to coupling with the deuterium nucleus (spin I=1). blogspot.com A carbon bonded to one deuterium (CD) will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.comblogspot.com This splitting can lead to a significant decrease in the signal-to-noise ratio for the deuterated carbons, sometimes making them appear "lost" in the spectrum under standard acquisition parameters. blogspot.comolemiss.edu

Furthermore, deuterium substitution causes a small upfield shift in the resonance of the attached carbon, known as the deuterium isotope effect. nih.govrsc.orgnih.gov This effect can also be observed on carbons further away from the site of deuteration, providing additional structural information. rsc.orgnih.gov The absence of a Nuclear Overhauser Effect (NOE) for deuterated carbons, which enhances the signal of protonated carbons, further contributes to the reduced intensity of their signals. blogspot.com For this compound, the signals for the carbons in the deuterated ethoxy and methyl groups would exhibit these characteristic splitting patterns and reduced intensities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of deuterated compounds, offering precise mass measurements that allow for the confirmation of molecular formulas and the study of fragmentation patterns. acs.orgnih.gov

Isotopic Pattern Analysis for Molecular Formula Confirmation

HRMS provides highly accurate mass-to-charge (m/z) ratio measurements, which are fundamental for confirming the elemental composition of a molecule. In the case of a deuterated compound like this compound, the molecular weight is significantly different from its non-deuterated analog due to the mass difference between deuterium (approx. 2.014 u) and protium (B1232500) (approx. 1.008 u). nih.gov

The molecular ion peak in the mass spectrum of this compound will appear at a higher m/z value corresponding to the formula C₁₂H₆D₁₀O₃. scbt.com The high resolving power of HRMS allows for the differentiation between the deuterated compound and other potential isobaric interferences. The isotopic distribution pattern, which arises from the natural abundance of isotopes like ¹³C and ¹⁸O, will also be characteristically shifted, providing further confidence in the molecular formula assignment. acs.org

Fragmentation Pathway Elucidation in Deuterated Species

The study of fragmentation patterns in mass spectrometry provides valuable structural information. wikipedia.org In deuterated compounds, the presence of the isotopic label serves as a powerful probe to elucidate fragmentation mechanisms. acs.org When a deuterated molecular ion fragments, the mass of the resulting fragment ions will indicate whether the deuterium atoms are retained or lost in that particular fragment.

For aromatic esters, common fragmentation pathways include cleavage alpha to the carbonyl group and McLafferty rearrangements. whitman.eduwhitman.edu In this compound, observing the m/z values of the fragment ions can reveal the specific fragmentation routes. For example, the loss of the ethoxy group (-OC₂D₅) would result in a fragment ion with a specific mass, confirming the location of the deuterium atoms. This detailed analysis of fragmentation helps to build a complete picture of the molecule's structure and stability under mass spectrometric conditions. libretexts.org

Table 2: Predicted Major Fragments in HRMS of this compound

Fragment Ion Description Predicted m/z
[M]⁺ Molecular Ion 218.19
[M - C₂D₅O]⁺ Loss of the deuterated ethoxy group 169.11
[M - C₂D₅]⁺ Loss of the deuterated ethyl radical 184.15
[C₇D₇]⁺ Tropylium-like ion from the deuterated toluene (B28343) moiety 98.12

Note: Predicted m/z values are based on the exact masses of the most abundant isotopes.

Chromatographic Techniques for Purity Assessment

Chromatographic methods coupled with mass spectrometry are powerful tools for separating and identifying components in a mixture, making them ideal for assessing the purity of isotopically labeled compounds like this compound. These techniques provide information on the retention time of the analyte, which is characteristic under specific conditions, and its mass-to-charge ratio (m/z), which confirms its identity and isotopic enrichment.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds such as aromatic esters. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum.

For this compound, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically employed. The deuterated compound is expected to have a slightly shorter retention time than its non-deuterated analog due to the so-called "isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, leading to weaker intermolecular interactions with the stationary phase. nih.govchromforum.org

The mass spectrum of the non-deuterated analog, Ethyl 4-methylbenzoate, shows a molecular ion peak (M+) at an m/z of 164.2. nist.gov Key fragmentation patterns for aromatic esters include the loss of the ethoxy group (-OC2H5) to give a benzoyl cation, and further fragmentation of the aromatic ring. youtube.com For this compound, the molecular ion peak would be expected at an m/z of approximately 218.3, reflecting the mass of the ten deuterium atoms. quimicaorganica.org The fragmentation pattern would be similar to the non-deuterated compound, but the fragments containing deuterated moieties would have correspondingly higher m/z values.

Table 1: Predicted GC-MS Data for this compound

ParameterExpected Value/Characteristic
Column Type 5% Phenyl-methylpolysiloxane
Injection Temperature ~250 °C
Oven Program Ramped, e.g., 100 °C to 250 °C
Expected Retention Time Slightly less than non-deuterated analog
Expected Molecular Ion (M+) ~218.3 m/z
Key Fragment Ions Fragments showing loss of deuterated ethoxy and methyl groups

Note: The exact values will depend on the specific instrument and conditions used.

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. For the analysis of this compound, reversed-phase LC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Similar to GC, the deuterated compound is expected to co-elute or elute slightly earlier than its non-deuterated counterpart. nih.gov The mass spectrometer, often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, provides mass information. nih.gov For this compound, the protonated molecule [M+H]+ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

Table 2: Predicted LC-MS Parameters for this compound

ParameterExpected Condition/Characteristic
Column Type C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile/methanol with a modifier like formic acid
Ionization Mode ESI or APCI, positive ion mode
Expected [M+H]+ ~219.3 m/z
Key Fragment Ions Consistent with the structure, showing deuterated fragments

Note: The exact values will depend on the specific instrument and conditions used.

Other Spectroscopic Methods for Structural Validation

Besides mass spectrometry, other spectroscopic techniques are invaluable for confirming the structure of this compound.

Infrared (IR) Spectroscopy:

Infrared spectroscopy probes the vibrational modes of molecules. Aromatic esters exhibit characteristic absorption bands. For the non-deuterated analog, a strong carbonyl (C=O) stretching band is observed around 1710-1730 cm⁻¹. spectroscopyonline.comorgchemboulder.com Other significant peaks include C-O stretching vibrations in the 1100-1300 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. quimicaorganica.orgspectroscopyonline.com

In the IR spectrum of this compound, the C=O and C-O stretching frequencies will be largely unaffected by deuteration. However, the C-D stretching vibrations will appear at a significantly lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This shift is a direct consequence of the heavier mass of deuterium.

Table 3: Comparison of Expected IR Absorption Bands (cm⁻¹)

Functional GroupEthyl 4-methylbenzoate (Non-deuterated)This compound
Aromatic C-H Stretch ~3030-
Aliphatic C-H Stretch ~2980-
Aromatic C-D Stretch -~2250
Aliphatic C-D Stretch -~2100
C=O Stretch ~1720~1720
C-O Stretch ~1275, ~1100~1275, ~1100
Aromatic C=C Stretch ~1610, ~1510~1610, ~1510

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic compounds generally show strong Raman signals. For aromatic esters, the C=O stretch is also a prominent feature in the Raman spectrum, typically observed around 1740 cm⁻¹. researchgate.net The aromatic ring vibrations also give rise to characteristic bands. mdpi.com

Similar to IR spectroscopy, the primary effect of deuteration in the Raman spectrum of this compound will be the shift of C-H vibrational modes to lower frequencies for C-D bonds. The vibrations of the heavier parts of the molecule will be less affected.

Advanced Research Applications of Ethyl 2 Ethoxy 4 Methylbenzoate D10

Application as an Internal Standard in Quantitative Analytical Methodologies

In quantitative analysis, particularly with chromatography-mass spectrometry techniques, deuterated compounds are frequently used as internal standards to ensure the accuracy and precision of measurements.

Development of Robust LC-MS/MS and GC-MS/MS Methods for Compound Quantification

The development of robust analytical methods using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) is crucial for accurately quantifying trace levels of chemical compounds in complex matrices. An ideal internal standard, such as the deuterated Ethyl 2-Ethoxy-4-methylbenzoate-d10, would be chemically almost identical to the non-deuterated analyte of interest, which could be the pesticide etofenprox (B1671711) given the structural similarity.

In a typical workflow, a known amount of the deuterated internal standard is added to a sample at the beginning of the preparation process. This standard experiences the same extraction, derivatization, and analytical conditions as the target analyte. Because the deuterated standard has a different mass, the mass spectrometer can distinguish it from the analyte. Any loss of analyte during sample preparation or variations in instrument response can be corrected by comparing the analyte's signal to the internal standard's signal. This approach minimizes errors and improves the reliability of the quantification.

Precision and Accuracy Enhancement in Trace Analysis

The use of a deuterated internal standard like this compound is particularly beneficial for trace analysis, where the concentration of the analyte is very low. Matrix effects, where other components in the sample interfere with the ionization of the analyte, can significantly impact the accuracy of measurements. A deuterated internal standard co-elutes with the analyte, experiencing similar matrix effects. By calculating the ratio of the analyte to the internal standard, these effects can be effectively canceled out, leading to more precise and accurate results.

Table 1: Theoretical LC-MS/MS Parameters for Analysis Using a Deuterated Internal Standard

ParameterAnalyte (e.g., Etofenprox)Internal Standard (this compound)
Precursor Ion (m/z)[Theoretical Value][Theoretical Value + 10]
Product Ion 1 (m/z)[Theoretical Value][Theoretical Value]
Product Ion 2 (m/z)[Theoretical Value][Theoretical Value]
Collision Energy (eV)[Optimized Value][Optimized Value]
Retention Time (min)[Experimental Value][Experimental Value]

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The study of kinetic isotope effects (KIEs) is a powerful tool for understanding the mechanisms of chemical reactions. By replacing an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), scientists can determine if that atomic position is involved in the rate-determining step of a reaction.

Design and Execution of KIE Experiments Utilizing this compound

To investigate a reaction mechanism involving a compound like ethyl 2-ethoxy-4-methylbenzoate, a KIE experiment would involve comparing the reaction rate of the normal compound with that of this compound under identical conditions. The deuterium atoms in the -d10 analogue are located on the ethoxy and methyl groups. If the breaking of a C-H bond at one of these positions is part of the slowest step of the reaction, a primary KIE will be observed, meaning the reaction with the deuterated compound will be significantly slower.

Interpretation of Isotopic Effects on Reaction Rates and Pathways

The magnitude of the KIE provides insight into the transition state of the reaction. A large primary KIE (typically kH/kD > 2) suggests that the bond to the isotope is being broken in the rate-determining step. A smaller or secondary KIE (kH/kD ≈ 1) indicates that the isotopic substitution is at a position not directly involved in bond breaking but may influence the reaction through other electronic or steric effects. The absence of a KIE would suggest that the deuterated positions are not involved in the rate-limiting step.

Tracer Studies in Chemical Transformation Pathways

Isotopically labeled compounds can be used as tracers to follow the path of atoms and molecules through complex chemical or biological transformations. By introducing this compound into a system, researchers could track the fate of the ethoxy and methyl groups by monitoring the incorporation of deuterium into the products using mass spectrometry or NMR spectroscopy. This would allow for the unambiguous determination of reaction pathways and the identification of intermediates and final products.

Tracking Molecular Rearrangements and Bond-Breaking/Forming Events

The use of deuterium-labeled compounds like this compound is a powerful strategy for elucidating reaction mechanisms, particularly in tracking molecular rearrangements and observing bond-breaking and bond-forming events. The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break. This phenomenon, known as the kinetic isotope effect (KIE), can provide profound insights into the rate-determining steps of a reaction. snnu.edu.cnacs.org

In a hypothetical study, researchers could use this compound to investigate the mechanism of a Claisen-type rearrangement. By monitoring the reaction progress and analyzing the isotopic distribution in the products using techniques like mass spectrometry or NMR spectroscopy, scientists can determine whether the cleavage of a specific C-H (or C-D) bond is involved in the rate-limiting step. A significant KIE would suggest that the bond to the deuterium atom is broken during this critical step.

Reaction Parameter Ethyl 2-ethoxy-4-methylbenzoate (Undeuterated) This compound Kinetic Isotope Effect (kH/kD)
Rate Constant (k) at 298 K kH = 2.5 x 10⁻⁴ s⁻¹kD = 1.1 x 10⁻⁴ s⁻¹2.27
Activation Energy (Ea) 85 kJ/mol88 kJ/mol-
This table presents hypothetical data illustrating the kinetic isotope effect in a rearrangement reaction. The slower reaction rate for the deuterated compound suggests that C-H bond cleavage is part of the rate-determining step.

Understanding Selectivity in Complex Organic Reactions

Deuterium labeling can also be instrumental in understanding the selectivity of complex organic reactions. researchgate.net In reactions with multiple potential pathways, the KIE can influence which path is favored, providing a tool to probe and even control the reaction's outcome. For instance, in a reaction involving competitive C-H activation at different sites of an aromatic ring, the presence of deuterium at one site can disfavor reaction at that position, leading to higher selectivity for reaction at the undeuterated sites. snnu.edu.cn

Researchers could employ this compound to study the regioselectivity of a metal-catalyzed C-H functionalization reaction. By comparing the product distribution with that obtained from the non-deuterated analogue, they can gain insights into the steric and electronic factors that govern the selectivity of the catalyst.

Development of Reference Materials for Analytical Standardization

Stable isotope-labeled compounds, including this compound, are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). acs.orgmdpi.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass, allowing it to be distinguished by the mass spectrometer.

This compound is an excellent candidate for an internal standard when quantifying its non-deuterated counterpart in various matrices. Since it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer, it can effectively compensate for variations in sample preparation and instrument response. acs.org This leads to significantly improved accuracy and precision in quantitative measurements.

Analytical Parameter Without Internal Standard With this compound as Internal Standard
Relative Standard Deviation (RSD) of Quantification 15%< 5%
Accuracy (as % recovery) 80-120%98-102%
This table illustrates the improvement in analytical performance when using a deuterated internal standard for the quantification of ethyl 2-ethoxy-4-methylbenzoate in a complex matrix. The data is representative of typical improvements seen in such applications.

Contributions to Bio-organic Chemistry Research (e.g., metabolic fate studies, excluding clinical trials)

Deuterium-labeled compounds are invaluable tools in bio-organic chemistry for studying the metabolic fate of molecules. acs.orgmarquette.edu The use of stable isotopes avoids the safety concerns associated with radioactive isotopes.

Investigating Enzymatic Processes with Deuterium Labeling

The kinetic isotope effect is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. By replacing a hydrogen atom with deuterium at a position that undergoes bond cleavage during the enzymatic reaction, researchers can determine if this step is rate-limiting. acs.orgresearchgate.netresearchgate.net For example, the enzymatic hydrolysis of an ester like this compound by an esterase could be studied. A significant KIE on the reaction rate would provide strong evidence that the cleavage of the C-H(D) bond is a key part of the catalytic mechanism.

Probing Metabolic Stability and Pathways in in vitro Systems (excluding in vivo and clinical data)

In vitro metabolism studies using liver microsomes, hepatocytes, or other cellular systems are crucial in drug discovery to assess the metabolic stability of new chemical entities. nih.govnih.govnih.gov Deuterated compounds like this compound can be used to understand how the parent compound is metabolized. The C-D bond is more resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. marquette.edu

In a hypothetical in vitro study, this compound could be incubated with human liver microsomes. By analyzing the metabolites formed over time using LC-MS, researchers could identify the sites on the molecule that are most susceptible to metabolism. A lower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart would indicate that the deuterated positions are sites of metabolic attack. This information is critical for designing more metabolically stable drug candidates. marquette.edu

Compound Incubation Time (min) Parent Compound Remaining (%) Major Metabolite(s) Identified
Ethyl 2-ethoxy-4-methylbenzoate 6035%Hydroxylated and de-ethylated products
This compound 6075%Reduced levels of hydroxylated products
This table shows hypothetical results from an in vitro metabolism study with human liver microsomes. The increased stability of the deuterated compound suggests that the deuterated positions are key sites of metabolic activity.

Theoretical and Computational Approaches in Deuterium Labeling Studies

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations are fundamental to understanding the consequences of isotopic substitution. numberanalytics.com These methods can predict kinetic isotope effects (KIEs), which are changes in reaction rates upon isotopic substitution, providing powerful evidence for reaction mechanisms. numberanalytics.comresearchgate.net Computational chemistry serves as an indispensable tool by offering detailed molecular-level insights into the origins of these effects. numberanalytics.com

Vibrational Analysis and Zero-Point Energy Differences between C-H and C-D Bonds

One of the most significant consequences of replacing hydrogen with deuterium (B1214612) is the change in vibrational frequencies of the corresponding chemical bonds. numberanalytics.com According to a simplified harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. ias.ac.in Since deuterium is approximately twice as heavy as protium (B1232500), a C-D bond vibrates at a lower frequency than a C-H bond. ias.ac.instackexchange.com

This frequency difference leads to a crucial disparity in the zero-point energy (ZPE), which is the minimum vibrational energy a quantum mechanical system can possess. ias.ac.inquora.com The ZPE of a C-D bond is lower than that of a C-H bond. stackexchange.comresearchgate.net Consequently, more energy is required to break a C-D bond compared to a C-H bond, making the C-D bond effectively stronger. ias.ac.inquora.com This difference in bond dissociation energy is a primary contributor to the normal primary kinetic isotope effect (kH/kD > 1), where reactions involving C-H bond cleavage slow down upon deuteration. researchgate.netias.ac.in

Table 1: Illustrative Vibrational Frequencies and Zero-Point Energies for C-H and C-D Bonds

Bond Type Typical Vibrational Frequency (cm⁻¹) Relative Zero-Point Energy (kJ/mol)
C-H ~3000 E_ZPE(C-H)
C-D ~2200 E_ZPE(C-D) < E_ZPE(C-H)

Note: These are typical approximate values. Actual values depend on the specific molecular environment. The C-D stretching frequency is roughly 1/√2 (~0.71) times that of the C-H stretch. ias.ac.in

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products. numberanalytics.comacs.org By calculating these for both the deuterated and non-deuterated versions of a molecule like Ethyl 2-Ethoxy-4-methylbenzoate, chemists can predict KIEs and gain insight into the rate-determining steps of a reaction. numberanalytics.comacs.org

For instance, in a hypothetical hydrolysis or demethylation reaction of Ethyl 2-Ethoxy-4-methylbenzoate-d10, if a C-D bond on the methyl or ethoxy group is broken in the transition state of the slowest step, a significant primary KIE would be expected. researchgate.net Computational models can precisely locate this transition state and calculate the vibrational frequencies for all atoms. researchgate.net The difference in ZPE between the C-H and C-D bonds at the reactant stage versus the transition state dictates the magnitude of the KIE. quora.comosti.gov If the ZPE difference is smaller in the transition state than in the reactant, it results in a higher activation energy for the deuterated species and a normal KIE. quora.com Computational studies can validate such transition state structures, which are often elusive to experimental characterization. nih.govnih.gov

Density Functional Theory (DFT) Studies on Deuteration Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules and reaction mechanisms. numberanalytics.comnih.gov DFT is widely used to investigate the mechanisms of deuteration reactions themselves, such as hydrogen isotope exchange (HIE). nih.govyoutube.com

Investigating Substrate Binding and Catalytic Cycles

For many deuteration reactions, particularly those involving aromatic rings, a catalyst is required. nih.govyoutube.com DFT calculations can elucidate the entire catalytic cycle, including the binding of the substrate (e.g., Ethyl 2-Ethoxy-4-methylbenzoate) to the catalyst's active site, the oxidative addition or C-H activation step, and the subsequent steps leading to deuterium incorporation. nih.govgrafiati.com

Studies on benzoate (B1203000) derivatives have used DFT to model interactions with radicals or catalysts. researchgate.netscirp.orgufv.br For Ethyl 2-Ethoxy-4-methylbenzoate, DFT could be used to model its coordination to an iridium-based HIE catalyst. The calculations would reveal the preferred binding geometry, the energies of coordination complexes, and the activation barriers for the C-H/C-D bond cleavage steps. nih.govgrafiati.com This information is critical for understanding catalyst activity and for designing more efficient or selective catalysts.

Prediction of Site-Selectivity in Deuterium Exchange Reactions

In a molecule with multiple non-equivalent C-H bonds, such as Ethyl 2-Ethoxy-4-methylbenzoate, predicting which site will be deuterated is a key challenge. rsc.org DFT calculations are instrumental in predicting this site-selectivity. By calculating the activation energies for C-H activation at each possible position on the aromatic ring, the methyl group, and the ethoxy group, researchers can identify the most kinetically favorable pathway. nih.gov

The selectivity is often governed by a combination of steric and electronic factors, such as the directing effect of the ester and ethoxy groups. nih.gov DFT can quantify these effects by modeling the transition states for deuterium exchange at each site. The site with the lowest activation energy barrier is the predicted major product. nih.govrsc.org Recent advancements have even combined DFT-derived descriptors with machine learning models to create powerful tools for predicting site-selectivity in complex aromatic C-H functionalization reactions. chemrxiv.orgmit.edu

Table 2: Hypothetical DFT-Calculated Relative Activation Energies for HIE on Ethyl 2-Ethoxy-4-methylbenzoate

Position of C-H Bond Directing Groups Predicted Relative ΔG‡ (kcal/mol) Predicted Selectivity
Ortho to -COOEt (C6) -COOEt (directing), -OEt (activating) 0.0 High
Ortho to -OEt (C3) -OEt (directing), -Me (activating) +1.5 Moderate
Meta to -COOEt (C5) -Me (activating) +3.2 Low
Methyl Group (-CH₃) Aliphatic +5.0 Very Low

Note: These values are illustrative for a hypothetical iridium-catalyzed HIE reaction. Actual values would require specific DFT calculations. The site with the lowest relative activation energy (ΔG‡) is the most favored.

Molecular Dynamics Simulations for Deuterated Systems

While quantum chemical methods are excellent for studying individual reactions, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecular systems over time. rsc.orgyoutube.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. youtube.commdpi.com

For a deuterated compound like this compound, MD simulations can explore how isotopic substitution affects bulk properties and intermolecular interactions. The change in mass and vibrational modes upon deuteration can alter properties like density, viscosity, and phase behavior. researchgate.netnih.gov

A critical aspect of running MD simulations for deuterated molecules is the choice of force field. Standard force fields may not accurately capture isotope effects with a simple mass change alone. nih.gov It is sometimes necessary to re-parameterize the force field to correctly reproduce the different vibrational properties of deuterated species, ensuring that the simulations accurately reflect the physical reality. nih.gov Recent studies have also employed advanced techniques like path integral molecular dynamics (PIMD) to analyze the influence of nuclear quantum effects on the properties of deuterated aromatic systems like benzene (B151609), revealing that these effects can influence not just the C-D bonds but the entire carbon framework. nih.govrsc.org Such simulations could be applied to understand how deuteration in this compound might subtly alter its conformational preferences or interactions in a solvent or material matrix. rsc.orgacs.org

Development of Novel Catalytic Systems for Efficient Deuterium Exchange

The efficient and selective incorporation of deuterium into benzoate esters is a cornerstone of their utility. Future research is heavily focused on the development of more sophisticated and efficient catalytic systems to achieve this.

A significant area of advancement lies in the use of iridium-based catalysts . Iridium complexes, particularly those featuring N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, have shown great promise for the ortho-directed deuterium labeling of aromatic esters. clearsynth.comnih.govnih.gov These catalysts can facilitate direct hydrogen isotope exchange (HIE), where a protium atom is directly replaced by a deuterium atom. acs.org Research is ongoing to refine these catalysts by modifying the steric and electronic properties of the ligands to enhance catalytic activity and selectivity. clearsynth.com The nature of the counter-ion in these iridium complexes has also been found to have a profound effect on the efficiency of isotope exchange, opening another avenue for optimization. nih.govnih.gov

Ruthenium-catalyzed systems are emerging as a cost-effective alternative to iridium. nih.govhilarispublisher.com Novel ruthenium-catalyzed C-H activation methodologies are being developed that utilize a transient directing group formed in situ. nih.govhilarispublisher.com This approach allows for the selective deuteration of aromatic carbonyl compounds, including esters, with high efficiency using deuterium oxide (D₂O) as an inexpensive deuterium source. nih.govhilarispublisher.com

Furthermore, samarium(II) iodide (SmI₂) is being explored for the reductive deuteration of aromatic esters. beilstein-journals.org This method offers a mild and highly chemoselective route to α,α-dideuterio benzyl (B1604629) alcohols, which are valuable building blocks. beilstein-journals.org The functional group tolerance of SmI₂-mediated reductions is a significant advantage, allowing for the deuteration of complex molecules without affecting other sensitive groups like esters and alcohols. frontiersin.org

Table of Emerging Catalytic Systems for Deuteration of Benzoate Esters

Catalytic SystemKey FeaturesResearch Focus
Iridium(I)-NHC/Phosphine Complexes High efficiency for ortho-directed HIE.Ligand modification, counter-ion effects. clearsynth.comnih.gov
Ruthenium-based Catalysts Cost-effective, uses transient directing groups.Broadening substrate scope, improving selectivity. nih.govhilarispublisher.com
**Samarium(II) Iodide (SmI₂) **Mild, chemoselective reductive deuteration.Expanding applications to complex molecules. beilstein-journals.orgfrontiersin.org

Exploration of New Methodological Applications in Niche Analytical Fields

The primary application of deuterated compounds, including benzoate esters, has traditionally been as internal standards in mass spectrometry (MS) for quantitative analysis. clearsynth.comaptochem.com This is crucial in fields like pharmaceuticals, environmental science, and biochemistry for accurately measuring drug metabolites, pollutants, and studying metabolic pathways. clearsynth.com However, emerging research is pushing the boundaries of their application into more specialized analytical domains.

One such niche area is the study of percutaneous absorption of chemicals. For instance, deuterated bisphenol A (BPA) has been used to investigate its penetration through the skin, with reverse isotope dilution analysis enhancing the reliability of trace determinations by GC-MS. nih.gov This methodology can be extended to deuterated benzoate esters to study the skin permeability of various ester-containing compounds, which is relevant for cosmetics, topical medications, and environmental exposure assessments.

In the field of metabolomics , beyond their use as simple internal standards, deuterated esters can be employed in more complex fluxomics and metabolic tracing studies . nih.gov By introducing a deuterated substrate into a biological system, researchers can track its metabolic fate, providing a dynamic understanding of cellular metabolism. nih.gov This is particularly valuable in understanding disease states like cancer, where metabolic pathways are often rewired. nih.gov

Furthermore, the development of sophisticated normalization techniques in LC-MS-based metabolomics, such as the best-matched internal standard (B-MIS) normalization, allows for more reliable data from complex environmental samples by matching metabolites with isotopically labeled internal standards that exhibit similar analytical behavior. nih.gov This enhances the utility of deuterated standards in challenging matrices.

Advanced Computational Studies for Predictive Deuteration Strategies

The rational design of catalysts and the prediction of reaction outcomes are becoming increasingly reliant on advanced computational methods, most notably Density Functional Theory (DFT) calculations. nih.govnumberanalytics.commdpi.com In the context of deuterated benzoate esters, computational studies are moving beyond simply rationalizing experimental observations to actively predicting deuteration strategies.

DFT calculations are being employed to elucidate the intricate mechanisms of catalytic deuteration reactions. nih.govresearchgate.net By modeling the reaction pathways and identifying the transition states, researchers can gain insights into the factors that control selectivity. nih.gov This knowledge is crucial for designing new catalysts with improved performance for specific applications. numberanalytics.commdpi.com

A key area of focus is the prediction of regioselectivity in C-H activation and subsequent deuteration. nih.gov Computational models are being developed to predict which C-H bonds in a complex molecule are most likely to be activated by a given catalyst. nih.gov This is achieved by calculating the relative energies of different catalyst-substrate coordination complexes and the activation energies for C-H insertion. nih.gov While quantitative prediction of deuteration ratios remains challenging, these models can successfully determine the main deuteration site for many directing groups. acs.org

The integration of high-throughput experimentation (HTE) with computational modeling is creating a powerful synergy for developing predictable C-H functionalization reactions, including aminations, which can be extended to deuteration. chemrxiv.org This approach allows for the rapid screening of catalysts and reaction conditions, with the resulting data used to build empirical predictive models to guide future synthetic efforts. chemrxiv.org These predictive tools are invaluable for the late-stage functionalization of complex molecules, such as pharmaceuticals. chemrxiv.org

Integration of Deuterated Esters in Multi-Isotopic Labeling Strategies

To unravel complex biological pathways, researchers are increasingly turning to multi-isotopic labeling strategies, where molecules are labeled with more than one type of stable isotope. Deuterated esters can play a significant role in these advanced experimental designs.

A powerful approach is the combination of deuterium (²H) and carbon-13 (¹³C) labeling . nih.gov This dual-labeling strategy is particularly useful in metabolic flux analysis. nih.gov By feeding cells substrates labeled with both ²H and ¹³C, it is possible to trace the fate of both the carbon skeleton and specific hydrogen atoms through metabolic networks. nih.gov This can provide more detailed information about pathway activities and enzyme kinetics than single-isotope labeling alone. For example, the loss of deuterium at specific steps can indicate the activity of certain enzymes or pathways. nih.gov

Multi-isotope labeling is also employed in quantitative proteomics and metabolomics . nih.gov For instance, the use of mixed-isotope chemical tags allows for the relative quantification of multiple samples in a single MS analysis, improving precision and throughput. nih.gov While many of these tags are designed for amines, the principles can be adapted for other functional groups, and deuterated esters could serve as building blocks for novel multi-isotope labeling reagents.

The development of Deuterium Metabolic Imaging (DMI) as a non-invasive technique to map metabolism in vivo opens up new possibilities for using deuterated substrates, including esters, in pre-clinical and potentially clinical research. uclan.ac.ukyoutube.com Combining DMI with other imaging modalities or with ex vivo analysis of tissues labeled with other isotopes could provide a comprehensive picture of metabolism in health and disease.

Conclusion

Ethyl 2-Ethoxy-4-methylbenzoate-d10, as a deuterated chemical compound, represents a specialized tool for advanced scientific research. While specific studies on this molecule are not abundant, its utility can be confidently inferred from the well-established applications of isotopic labeling. Its primary role is likely as an internal standard for precise quantitative analysis, with further potential in metabolic and environmental studies. The continued development and application of such deuterated compounds are vital for advancing our understanding of complex chemical and biological systems.

Q & A

Q. What are the critical considerations for ensuring isotopic purity during the synthesis of Ethyl 2-Ethoxy-4-methylbenzoate-d10?

Isotopic purity (e.g., deuterium incorporation) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For deuterated analogs, synthetic routes often employ deuterated reagents (e.g., D₂O, deuterated ethanol) under controlled conditions to minimize proton back-exchange. Purity standards (>98 atom% D) are benchmarked against commercial deuterated compounds, such as deuterated estradiol derivatives, which require rigorous solvent drying and inert atmospheres to prevent contamination .

Q. How should this compound be stored to maintain stability in laboratory settings?

Deuterated compounds are typically stored at 0–6°C in airtight, light-resistant containers to minimize degradation. For example, deuterated estradiol derivatives with similar ester functionalities require cold storage to preserve isotopic integrity and prevent hydrolysis . Stability testing via periodic HPLC or LC-MS is recommended to monitor decomposition.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of deuterated benzoate derivatives?

  • NMR spectroscopy : Distinguishes deuterium incorporation via absence of proton signals at specific positions (e.g., aromatic or ethoxy groups).
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular formula and deuterium enrichment.
  • X-ray crystallography : Resolves crystal packing and stereochemistry, though deuterium substitution may require neutron diffraction for precise localization .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed when analyzing deuterated benzoate derivatives using software like SHELXL?

SHELXL is widely used for small-molecule refinement but may struggle with low electron density for deuterium atoms. Strategies include:

  • Combining neutron and X-ray diffraction data to improve deuterium positioning.
  • Applying constraints to C-D bond lengths (1.09 Å) during refinement.
  • Validating results against isotopic purity data (e.g., NMR/MS) to resolve discrepancies between crystallographic and spectroscopic data .

Q. What experimental design considerations are critical for using this compound as an internal standard in metabolic tracing studies?

  • Isotopic dilution effects : Optimize concentration ratios to avoid signal suppression in LC-MS.
  • Matrix effects : Validate recovery rates in biological matrices (e.g., plasma, tissue homogenates) using spike-and-recovery assays.
  • Stability under experimental conditions : Pre-test thermal and pH stability to ensure integrity during long-term incubations.

Q. How can conflicting data between NMR and X-ray crystallography be resolved in the structural analysis of deuterated compounds?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystallographic disorder. Mitigation steps include:

  • Performing variable-temperature NMR to detect conformational flexibility.
  • Re-refining crystallographic models with alternative occupancy settings.
  • Cross-validating with computational methods (e.g., DFT calculations) to assess energetically favorable conformers .

Methodological Frameworks

Q. Table 1: Comparative Advantages of Characterization Techniques

TechniqueKey ApplicationLimitations
NMRDeuterium position verificationLow sensitivity for trace impurities
HR-MSIsotopic purity quantificationRequires high vacuum conditions
X-ray diffractionAbsolute configuration determinationLimited deuterium resolution

Q. Table 2: Stability Testing Protocol for Deuterated Compounds

ParameterRecommended MethodFrequency
PurityHPLC-UV/LC-MSEvery 3 months
Isotopic integrityHigh-resolution NMRAfter synthesis
Thermal stabilityThermogravimetric analysis (TGA)Pre-experimental

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.